6-?Thioinosine
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Overview
Description
6-Thioinosine is a purine nucleoside analog where the oxygen atom at the 6th position of the inosine molecule is replaced by a sulfur atom. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of cancer and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioinosine typically involves the substitution of the oxygen atom in inosine with a sulfur atom. One common method involves the reaction of inosine with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions to achieve the desired thio-substitution .
Industrial Production Methods: Industrial production of 6-Thioinosine may involve large-scale synthesis using similar chemical reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Thioinosine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the thio group to a thiol.
Substitution: Nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylthio or acylthio derivatives.
Scientific Research Applications
6-Thioinosine has a wide range of applications in scientific research:
Biology: Investigated for its role in inhibiting nucleoside transport and its effects on cellular metabolism.
Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of novel therapeutic agents and as a tool in drug discovery.
Mechanism of Action
6-Thioinosine exerts its effects primarily through the inhibition of nucleoside transporters, particularly equilibrative nucleoside transporters (ENT1 and ENT2). By blocking these transporters, 6-Thioinosine disrupts the uptake and utilization of nucleosides in cells, leading to altered cellular metabolism and growth inhibition . Additionally, it downregulates the expression of key metabolic enzymes and transcription factors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), further contributing to its biological effects .
Comparison with Similar Compounds
6-Thioguanosine: Another thio-substituted nucleoside with similar anti-cancer and immunosuppressive properties.
6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia and autoimmune diseases.
Azathioprine: A prodrug of 6-Mercaptopurine, widely used as an immunosuppressant.
Uniqueness of 6-Thioinosine: 6-Thioinosine is unique in its specific inhibition of nucleoside transporters and its ability to modulate key metabolic pathways. Unlike 6-Thioguanosine and 6-Mercaptopurine, which primarily act through incorporation into DNA and RNA, 6-Thioinosine’s primary mode of action is through transporter inhibition, making it a valuable tool in studying nucleoside transport and metabolism .
Properties
IUPAC Name |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-VTHZCTBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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